Cas no 2954-17-8 (Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-)

Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]- structure
2954-17-8 structure
Product Name:Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-
CAS-nummer:2954-17-8
MF:C16H20N4O2
MW:300.355603218079
CID:276991
PubChem ID:135463846
Update Time:2025-04-19

Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetamide,N-[3-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)propyl]-
    • N-[3-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)propyl]-2-phenylacetamide
    • 2-Amino-6-methyl-(3-phenylacetamidopropyl)-4-pyrimidinol
    • AC1L7E7C
    • Acetamide,N-[3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propyl]-2-phenyl- (7CI,8CI)
    • AG-E-96268
    • Benzeneacetamide,N-[3-(2-amino-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinyl)propyl]- (9CI)
    • CTK4G3464
    • N-[3-(2-AMINO-4-METHYL-6-OXO-3H-PYRIMIDIN-5-YL)PROPYL]-2-PHENYL-ACETAMIDE
    • NSC211192
    • 2954-17-8
    • NSC-211192
    • N-(3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propyl)-2-phenylacetamide
    • N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide
    • DTXSID60309127
    • Inchi: 1S/C16H20N4O2/c1-11-13(15(22)20-16(17)19-11)8-5-9-18-14(21)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H3,17,19,20,22)
    • InChI-sleutel: ZKFMYEJYQVMJEL-UHFFFAOYSA-N
    • LACHT: O=C1C(=C(C)N=C(N)N1)CCCNC(CC1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 300.1588
  • Monoisotopische massa: 300.159
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 490
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.6
  • Topologisch pooloppervlak: 96.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.622
  • PSA: 96.58
  • LogboekP: 1.92410
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.